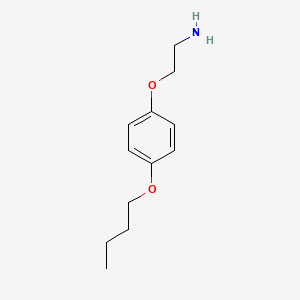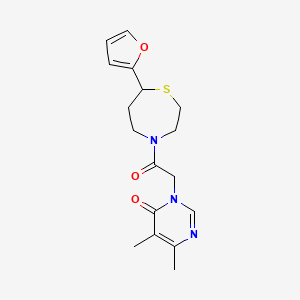
3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form each of the rings and attach the various substituents. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidinone rings are aromatic and planar, while the thiazepane ring is likely to be puckered. The exact structure would depend on the specific arrangement of the atoms and the conformations of the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The furan ring could undergo electrophilic aromatic substitution or could be opened in the presence of strong acids or bases. The thiazepane ring could undergo reactions at the nitrogen or sulfur atoms. The pyrimidinone ring could participate in reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature. The presence of multiple heteroatoms (oxygen, nitrogen, sulfur) could make it polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .Scientific Research Applications
The compound 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has several potential applications in scientific research due to its structural features and biological activity. Here’s a comprehensive analysis focusing on six unique applications:
Antibacterial Agent
The furan and thiazepane moieties present in the compound have been associated with potent antibacterial properties. Synthesized furan derivatives bearing a rhodanine moiety have shown significant inhibitory activity against various Gram-positive bacteria, including multidrug-resistant strains . This suggests that our compound could be developed as a novel antibacterial agent targeting resistant bacteria.
Antimicrobial Activity
Furan derivatives are known for their diverse biological activities, including antimicrobial properties . The compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial drugs.
Cytotoxic Agent
Compounds containing furan rings have exhibited cytotoxic and antitumor properties . This compound could be investigated for its potential use in cancer therapy, particularly in targeting specific cancer cell lines.
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows activity against a particular enzyme or receptor, it could be further developed as a drug for treating diseases related to that target . Further studies would be needed to determine its efficacy and safety.
properties
IUPAC Name |
3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-13(2)18-11-20(17(12)22)10-16(21)19-6-5-15(24-9-7-19)14-4-3-8-23-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJHRTGTXPPXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

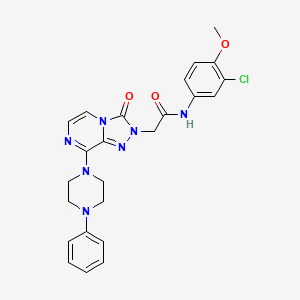
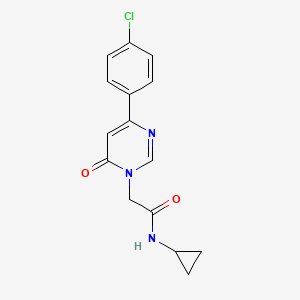
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)
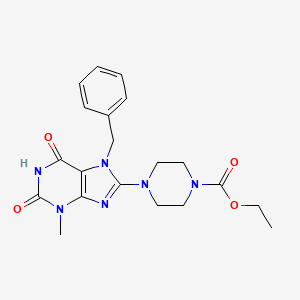
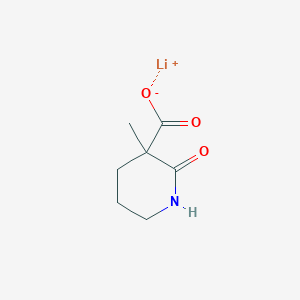
![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2891510.png)
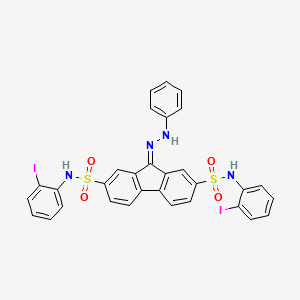
![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)
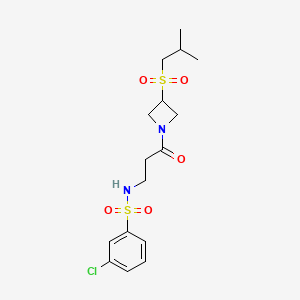

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
